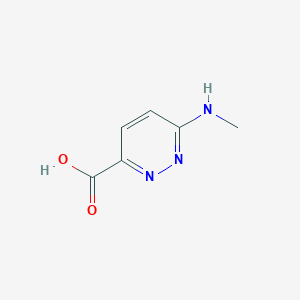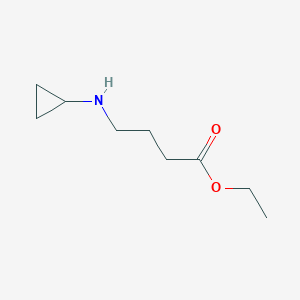
Ethyl 4-(cyclopropylamino)butanoate
Descripción general
Descripción
Ethyl 4-(cyclopropylamino)butanoate is a chemical compound with the CAS Number: 813429-65-1 . It has a molecular weight of 171.24 . The IUPAC name for this compound is ethyl 4-(cyclopropylamino)butanoate . The compound is typically stored in a refrigerator and has a physical form of a light yellow to yellow liquid .
Molecular Structure Analysis
The InChI code for Ethyl 4-(cyclopropylamino)butanoate is1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Ethyl 4-(cyclopropylamino)butanoate is a light yellow to yellow liquid . It is stored at refrigerator temperatures .Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
Research in the field of synthetic chemistry has led to the development of various novel compounds and methodologies. One study highlighted the synthesis of ethyl 2-methyl-2,3-butadienoate, which acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, resulting in the production of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Xue-Feng Zhu et al., 2003). Another significant contribution is the efficient synthesis of N-Substituted 2,4-Azepandione ring systems, achieved by controlling reaction conditions to cyclize ethyl 4-(N-acetylarylamino) butanoate, which could serve as active intermediates for further heterocyclic syntheses (M. Waly et al., 2017).
Biofuel and Biocommodity Chemicals
In the realm of renewable energy, esters derived from vegetable oils and animal fats are gaining attention. A study on the combustion chemistry of methyl butanoate and ethyl propanoate (both C5H10O2) revealed insights into their oxidation behavior, highlighting the potential of ethyl and methyl esters as biofuels and biocommodity chemicals. Ethyl propanoate exhibited faster ignition than methyl butanoate, especially at lower temperatures, underscoring the significance of these compounds in developing renewable energy sources (W. Metcalfe et al., 2007).
Medicinal Chemistry and Drug Design
The synthesis and evaluation of compounds for medicinal purposes is a critical area of research. Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized and subjected to intramolecular cyclization, yielding a series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. These compounds were produced in quantitative yields, showcasing the versatility of ethyl 4-(cyclopropylamino)butanoate derivatives in synthesizing potentially bioactive molecules (A. Darehkordi et al., 2018).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with Ethyl 4-(cyclopropylamino)butanoate are H302 and H319 , which indicate that the compound is harmful if swallowed and causes serious eye irritation, respectively. The precautionary statements are P305, P351, and P338 , which advise to rinse cautiously with water for several minutes in case of contact with eyes, and to remove contact lenses if present and easy to do, and continue rinsing.
Propiedades
IUPAC Name |
ethyl 4-(cyclopropylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNZSFZXVOKJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630667 | |
| Record name | Ethyl 4-(cyclopropylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopropylamino)butanoate | |
CAS RN |
813429-65-1 | |
| Record name | Ethyl 4-(cyclopropylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Imidazo[4,5-c]pyridin-2-amine](/img/structure/B1592542.png)
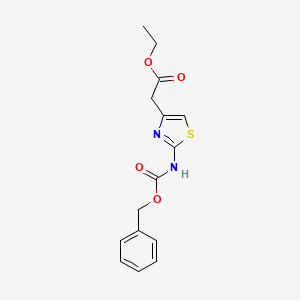
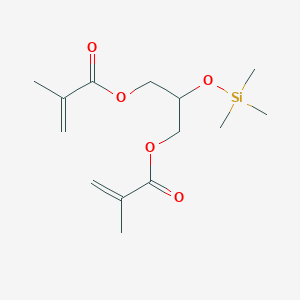
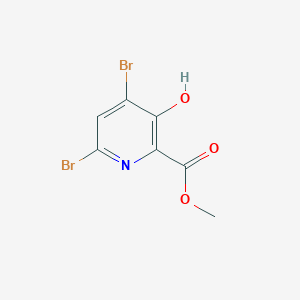


![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)


